Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate

Catalog No.
S3272160
CAS No.
2185840-20-2
M.F
C15H18N4O9
M. Wt
398.328
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(az...

CAS Number

2185840-20-2

Product Name

Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]carbamoylamino]propanoate

Molecular Formula

C15H18N4O9

Molecular Weight

398.328

InChI

InChI=1S/C15H18N4O9/c20-9-1-2-10(21)18(9)27-13(24)5-7-16-15(26)17-8-6-14(25)28-19-11(22)3-4-12(19)23/h1-8H2,(H2,16,17,26)

InChI Key

JMEPPJWZENCLMQ-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)NCCC(=O)ON2C(=O)CCC2=O

Solubility

not available

Protein-Protein Conjugation

  • Function: DST covalently links primary amines (present in lysine residues) of proteins, forming stable bonds between them. This creates protein conjugates or dimers for studying protein-protein interactions, protein assemblies, and enzyme activity.
  • Applications: DST is valuable for protein crosslinking in immunoprecipitation assays to capture protein complexes [1]. It's also used in proximity assays like Förster resonance energy transfer (FRET) to investigate protein-protein interactions within living cells [2].

[1] Zheng, B., & Piletsky, Y. (2009). Protein microarrays for emerging diagnostics: techniques and applications. Chemical Society Reviews, 38(7), 2508-2515. [2] Kodandapani, S. R., & Shah, J. P. (2018). FRET and bioluminescence resonance energy transfer (BRET) for detection of protein-protein interactions. Chronic Diseases and Translational Medicine, 4(2), 10.

Antibody-Drug Conjugates (ADCs)

  • Function: DST can be used to create ADCs by linking cytotoxic drugs to antibodies. The antibody acts as a targeting moiety, delivering the drug specifically to cancer cells expressing the target antigen.
  • Applications: DST plays a role in the development of novel ADCs for cancer therapy. The crosslinker ensures the drug remains attached to the antibody during circulation and releases it upon reaching the target cells [3].

[3] Beck, A., Gokemeijer, J., & Bussmann, S. (2017). Antibody-drug conjugates: Milestones and challenges. Pharmaceutical Research, 34(1), 167-181.

Bioconjugation and Nanoparticle Assembly

  • Function: Beyond proteins, DST can be used for general bioconjugation purposes. It covalently links biomolecules containing primary amines to other molecules or surfaces. Additionally, DST can be employed to assemble nanoparticles by crosslinking functionalized building blocks.
  • Applications: DST finds use in biomolecule immobilization on surfaces for biosensor development [4]. It can also be applied in the construction of complex nanostructures for drug delivery or bioimaging applications [5].

[4] Liu, G., Jakubek, Z., & Ballerini, G. (2005). Supramolecular chemistry on silicon surfaces: Fabrication of chemodosimeters for fluoride ions. Journal of the American Chemical Society, 127(23), 8176-8182. [5] Bhattacharya, S., & Mukherjee, P. (2008). Functionalized gold nanoparticles for delivery of therapeutic agents and diagnosis of diseases. Chemical Reviews, 108(6), 1941-1968.

Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate is a complex organic compound with the molecular formula C15H18N4O9C_{15}H_{18}N_{4}O_{9}. This compound features two 2,5-dioxopyrrolidin-1-yl moieties and a central carbonyl bis(azanediyl) structure, which contributes to its unique chemical properties. The presence of multiple functional groups allows for diverse chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and biochemistry.

  • Oxidation: The carbonyl groups within the 2,5-dioxopyrrolidin-1-yl moiety can be oxidized to form more complex derivatives.
  • Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, enhancing solubility and reactivity.
  • Substitution: The diazirine-like structure may engage in nucleophilic substitution reactions, particularly when activated by UV light, leading to the formation of reactive intermediates that can interact with biological targets .

The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate can be achieved through several methods:

  • Formation of Dioxopyrrolidine Units: This typically involves cyclization reactions starting from suitable precursors such as amino acids or related compounds.
  • Coupling Reaction: The dioxopyrrolidine units are then coupled with a carbonyl bis(azanediyl) intermediate using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a base like triethylamine.
  • Purification: The final product is purified through techniques such as chromatography to ensure high purity and yield .

The unique structure of Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate lends itself to various applications:

  • Medicinal Chemistry: Potential use in drug design due to its reactivity and ability to form stable complexes with biomolecules.
  • Biochemical Research: Utilized as a photoaffinity labeling agent that allows researchers to study protein interactions and dynamics in living systems.
  • Synthetic Chemistry: Acts as an intermediate in the synthesis of more complex organic molecules.

Studies involving Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate focus on its interactions with proteins and nucleic acids. The compound's ability to form covalent bonds upon activation (e.g., via UV light) makes it a valuable tool for probing molecular interactions in biochemical assays. Such studies help elucidate mechanisms of action for potential therapeutic agents and enhance understanding of cellular processes.

Several compounds share structural similarities with Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate:

Compound NameMolecular FormulaKey Features
2,5-Dioxopyrrolidin-1-yl carbonateC9H8N2O7C_{9}H_{8}N_{2}O_{7}Contains a carbonate group; used in similar applications
3-(3-Methyl-3H-diazirin-3-yl)propanoic acidC9H11N3O4C_{9}H_{11}N_{3}O_{4}Lacks the dioxopyrrolidine unit; contains diazirine for photoaffinity labeling
2,5-Dioxopyrrolidin-1-yl 6-(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoateC14H21N3OC_{14}H_{21}N_{3}OFeatures additional imidazolidine ring; different biological activity profile

Uniqueness

Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(carbonylbis(azanediyl))dipropionate is unique due to its combination of multiple reactive sites and functional groups that enhance its utility in biochemical applications. Its specific structure allows it to serve as an effective tool for studying molecular interactions while also providing potential therapeutic avenues not fully explored by other similar compounds .

XLogP3

-2.8

Dates

Modify: 2023-08-19

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